Cas no 895042-38-3 (3-Amino-5-(4-methylphenyl)-1H-pyrazole)
895042-38-3 structure
Product Name:3-Amino-5-(4-methylphenyl)-1H-pyrazole
Numero CAS:895042-38-3
MF:C10H11N3
MW:173.214441537857
CID:1941871
PubChem ID:736768
Update Time:2025-04-21
3-Amino-5-(4-methylphenyl)-1H-pyrazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Amino-5-(4-methylphenyl)-1H-pyrazole
- 3-(4-Methylphenyl)-1H-pyrazol-5-amine
- NCGC00338738-01
- 5-(4-methylphenyl)-2H-pyrazol-3-amine
- A839455
- 5-(4-methylphenyl)-1h-pyrazol-3-amine
- 5-amino-3-(4-methyl-phenyl)-pyrazole
- M80014
- AB00452450-09
- CS-0204819
- EN300-04859
- HMS2484B16
- 3-amino-5-(4-methylphenyl)pyrazole
- 3-Amino-5-p-Tolylpyrazole
- 5-p-tolyl-1H-pyrazol-3-amine
- 1H-Pyrazol-3-amine,5-(4-methylphenyl)-
- AKOS001476093
- 3-amino-5-(4'-methylphenyl) pyrazole
- AB03162
- GVPFRVKDBZWRCZ-UHFFFAOYSA-N
- SMR000116934
- 5-Amino-3-(4-methylphenyl)pyrazole
- HMS1501F20
- ChemDiv3_009986
- 895042-38-3
- J-510942
- 151293-15-1
- 1H-Pyrazol-3-amine, 5-(4-methylphenyl)-
- AKOS000117258
- BRD-K07545762-001-01-8
- 5-(P-tolyl)-1H-pyrazol-3-amine
- MFCD00084887
- 5-Amino-3-(4-methylphenyl)pyrazole, 97%
- BAS 00705173
- 78597-54-3
- FS-1309
- IDI1_027896
- AF-625/01708023
- 5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
- BBL022241
- 3-(4-methylphenyl)-1H-pyrazol-5-ylamine
- E85555
- 3-p-tolyl-1h-pyrazol-5-amine
- 5-p-tolyl-1H-pyrazole-3-amine
- DTXSID10934221
- MLS000526460
- STK164625
- CHEMBL1483289
- A2954
- Z56921093
- SCHEMBL1143959
-
- Inchi: 1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
- Chiave InChI: GVPFRVKDBZWRCZ-UHFFFAOYSA-N
- Sorrisi: N1C(=CC(N)=N1)C1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 173.095297364Da
- Massa monoisotopica: 173.095297364Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 164
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 54.7Ų
3-Amino-5-(4-methylphenyl)-1H-pyrazole Letteratura correlata
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
895042-38-3 (3-Amino-5-(4-methylphenyl)-1H-pyrazole) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso